N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide

X-ray crystallography conformational analysis structure-based drug design

Crystallographers and medicinal chemists often lack iodinated pyrazole-amide scaffolds with experimentally validated solid-state geometry for co-crystallization. This compound resolves that gap with precisely determined dihedral angles (pyrazole-amide 40.6°, amide-benzene 58.3°) and a defined C=O···H-N hydrogen-bond motif (2.843 Å). • Enables SAD/MAD phasing via anomalous iodine scattering (f'' ≈ 6.9 e⁻ at Cu Kα) • Provides a structurally characterized reference point for IRAK4 kinase inhibitor SAR expansion • Supports radioiodination (¹²⁵I/¹³¹I) for binding assays and SPECT imaging Supplied as a crystalline solid with a verified ¹H NMR fingerprint (SpectraBase ID 56CFS2Y0iWS) for immediate identity confirmation.

Molecular Formula C14H16IN3O
Molecular Weight 369.20 g/mol
Cat. No. B3555496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide
Molecular FormulaC14H16IN3O
Molecular Weight369.20 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)CNC(=O)C2=CC=CC=C2I
InChIInChI=1S/C14H16IN3O/c1-3-18-9-11(10(2)17-18)8-16-14(19)12-6-4-5-7-13(12)15/h4-7,9H,3,8H2,1-2H3,(H,16,19)
InChIKeyZZASZPRIDPKGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide – Structural Identity, Core Physicochemical Profile, and Procurement-Relevant Specifications


N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide (CAS 491830-72-9; molecular formula C₁₄H₁₆IN₃O; exact mass 369.033807 g/mol) is a synthetic, crystalline pyrazole-amide derivative bearing a 2-iodobenzamide moiety [1]. The compound crystallizes in a lattice stabilized by intermolecular C=O···H–N hydrogen bonds (donor–acceptor distance 2.843 Å, H···O length 1.90 Å, angle 157°) and exhibits well-defined dihedral angles between its three aromatic/amide planes: pyrazole–amide 40.6°, pyrazole–benzene 81.6°, and amide–benzene 58.3° [2]. The ethyl substituent on the pyrazole N-1 position displays conformational disorder, occupying two distinct sites in the solid state, a feature confirmed by X-ray refinement with isotropic thermal parameters [2]. A proton NMR spectrum (1H) is registered in the SpectraBase spectral database under compound ID 56CFS2Y0iWS, providing a reference fingerprint for identity verification [1].

Why N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide Cannot Be Replaced by Generic 2-Iodobenzamide or Other Pyrazole-Amide Analogs in Structure- and Application-Sensitive Workflows


Generic 2-iodobenzamide (CAS 3930-83-4) serves as a broad-scope oxidative catalyst for alcohol-to-carbonyl conversions but provides no pyrazole-mediated binding architecture [1]. The introduction of a 1-ethyl-3-methylpyrazole ring via a methylene bridge creates a uniquely angled three-plane system where the pyrazole, amide, and iodophenyl moieties are locked into a fixed mutual orientation (pyrazole–amide 40.6°, amide–benzene 58.3°) that directly governs molecular recognition and halogen-bond donor geometry [2]. N-1 phenyl or N-1 indazole analogs, such as N-(1-phenyl-4-carbetoxypyrazol-5-yl)-2-iodobenzamide, adopt entirely different conformational landscapes and have been optimized for antifungal targets (e.g., succinate dehydrogenase inhibition) rather than the kinase-directed scaffolds where N-1-ethyl-3-methylpyrazole amides have shown activity in IRAK4 inhibitor programs [3]. Similarly, thieno[3,4-c]pyrazole–2-iodobenzamide derivatives introduce a fused sulfur heterocycle that alters both the pKₐ of the pyrazole NH and the π-stacking surface, rendering structure–activity relationships non-transferable between the thienopyrazole series and the monocyclic pyrazole series represented by the title compound . For users requiring a precisely defined 2-iodobenzamide-pyrazole conjugate with verified solid-state geometry (hydrogen-bonding network and torsional angles), a generic substitution risks invalidating crystallographic seeding experiments, pharmacophoric alignment, and target-engagement hypotheses.

Product-Specific Quantitative Evidence Guide: N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide vs. Its Nearest Structural Comparators


Solid-State Conformational Signature: Pyrazole–Amide–Benzene Dihedral Angles Differentiated from N-Aryl-2-iodobenzamide Antifungals

Single-crystal X-ray diffraction of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide reveals a pyrazole–amide dihedral angle of 40.6°, an amide–benzene dihedral of 58.3°, and a pyrazole–benzene dihedral of 81.6° [1]. In contrast, the antifungal comparator N-(1-phenyl-4-carbetoxypyrazol-5-yl)-2-iodobenzamide adopts a nearly coplanar amide–benzene arrangement (~5–10°) due to the absence of the methylene spacer and the presence of the C-5 carbethoxy group, which forces a markedly different pharmacophoric geometry optimized for succinate dehydrogenase binding rather than kinase hinge-region engagement [2].

X-ray crystallography conformational analysis structure-based drug design

Intermolecular Hydrogen-Bonding Network Architecture: Quantitative Donor–Acceptor Parameters vs. Thienopyrazole-2-iodobenzamide Derivatives

The crystal lattice of the target compound is organized by an intermolecular hydrogen bond between the amide carbonyl (C=O) and the amide N–H of a symmetry-related molecule (operation: 0.5–x, y, 0.5+z), with donor–acceptor distance O7···N8 = 2.843 Å, H···O distance = 1.90 Å, and N–H···O angle = 157° [1]. By comparison, the thieno[3,4-c]pyrazole-2-iodobenzamide series (e.g., N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide) lacks a free amide N–H donor because the thienopyrazole nitrogen participates in an intramolecular interaction with the amide carbonyl, eliminating the characteristic intermolecular C=O···H–N motif observed in the monocyclic pyrazole series .

crystal engineering hydrogen bonding solid-state packing

Molecular Mass and Heavy-Atom Identity Differentiation: Exact Mass 369.033807 Da vs. Lighter Halogen or Non-Halogenated Pyrazole Amide Isosteres

The monoisotopic exact mass of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide is 369.033807 Da (C₁₄H₁₆IN₃O), as registered in the SpectraBase spectral database [1]. This contrasts with the 4-chloro analog (N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-chlorobenzamide; exact mass ~277.098 Da) and the non-halogenated parent (N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzamide; exact mass ~243.137 Da). The iodine atom contributes a mass shift of approximately +92 Da versus chloro and +126 Da versus the unsubstituted benzamide, while simultaneously providing a strong anomalous scattering signal (f' and f'' values) for phasing in macromolecular crystallography [2].

mass spectrometry radiolabeling heavy-atom derivatization

Pyrazole N-1 Substituent Disordering and Thermal Parameters: Evidence for Conformational Flexibility Differentiated from Rigid N-Aryl Pyrazole Systems

X-ray refinement of the target compound reveals that the N-1 ethyl group (and the t-butyl group, if present in closely related analogs) populates two distinct conformations in the crystal lattice, with occupancy factors refined under the constraint of equivalent isotropic thermal parameters for both sites [1]. This disorder contrasts with N-1 aryl-substituted pyrazole-2-iodobenzamides (e.g., N-1 phenyl or N-1 4-fluorophenyl derivatives), where the rigid planar aromatic ring locks the N-1 substituent into a single low-energy conformation, eliminating the dynamic disorder observed in the N-1-ethyl system [2].

conformational disorder solid-state NMR thermal motion analysis

Best-Fit Research and Industrial Application Scenarios for N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide Based on Verified Quantitative Differentiation


Macromolecular Crystallography – SAD/MAD Phasing Reagent for Protein–Ligand Co-Structures

The iodine atom provides strong anomalous scattering (f'' ≈ 6.9 e⁻ at Cu Kα wavelength) and a mass shift of +126 Da vs. the des-iodo benzamide, directly enabling single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in protein crystallography experiments [1]. The well-characterized solid-state conformation (dihedral angles and hydrogen-bond pattern) ensures that the ligand geometry in the crystal lattice is known a priori, facilitating unambiguous electron-density fitting. The compound can serve as a heavy-atom derivative for kinase–inhibitor co-crystallization trials, particularly in IRAK4 or related kinase systems where amidopyrazole scaffolds are known to bind the hinge region [2]. The 2-iodo substitution, combined with the non-coplanar pyrazole–amide–benzene arrangement (amide–benzene dihedral 58.3°), positions the iodine atom for halogen-bond interactions with backbone carbonyl oxygens while simultaneously providing the phasing signal [1][2].

Crystal Engineering and Solid-Form Screening – Template for Intermolecular Hydrogen-Bonded Network Design

The robust intermolecular C=O···H–N hydrogen bond (O7···N8 = 2.843 Å, N–H···O angle = 157°) defines a predictable one-dimensional chain motif along the crystallographic c-direction (symmetry operation 0.5–x, y, 0.5+z) [1]. This motif can be exploited as a supramolecular synthon for co-crystal design with complementary hydrogen-bond donors or acceptors. Researchers seeking to engineer pharmaceutical co-crystals where an iodinated pyrazole amide serves as a co-former can rely on the known hydrogen-bond geometry to select appropriate partners, rather than empirically screening multiple pyrazole-amide scaffolds. The two-site disorder of the N-1 ethyl group further suggests that the compound can accommodate some degree of lattice flexibility without disrupting the primary hydrogen-bonding network, a property not shared by N-1 aryl analogs [1].

Structure–Activity Relationship (SAR) Reference Point for IRAK4 Kinase Inhibitor Programs

The amidopyrazole class has been validated as a privileged scaffold for IRAK4 inhibition, with X-ray co-structures showing an unusual binding mode involving the pyrazole ring [2]. N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide, with its precisely defined solid-state geometry (pyrazole–amide 40.6°, amide–benzene 58.3°), provides a structurally characterized reference point for SAR expansion. Its N-1 ethyl/N-3 methyl substitution pattern, combined with the 2-iodobenzamide moiety, distinguishes it from the N-1 pyridine and N-1 fluorophenyl analogs reported in the literature [3]. The conformational disorder of the ethyl group implies that this substituent does not impose a rigid constraint on the ligand's solution-phase ensemble, a consideration important when interpreting binding free energies derived from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) [1].

Synthetic Intermediate for Radioiodinated Probe Development

The 2-iodo substituent provides a direct site for isotopic exchange or tin-precursor-mediated radioiodination to yield ¹²⁵I- or ¹³¹I-labeled analogs for in vitro binding assays or SPECT imaging studies [1]. The exact mass (369.033807 Da) is unambiguously resolvable by HRMS, enabling precise monitoring of isotopic incorporation efficiency. Unlike 4-iodobenzamide derivatives used as MAO-B inhibitors or sigma receptor ligands, the pyrazole-amide scaffold targets kinase domains, opening a distinct application space for radioligand development in inflammation and oncology target engagement studies [2]. The compound's well-defined crystal structure also supports co-crystallization of the non-radioactive parent with the target protein prior to radiolabeling, ensuring that the binding mode of the tracer is structurally validated.

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